molecular formula C6H10ClN5 B1297195 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 21320-37-6

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1297195
CAS No.: 21320-37-6
M. Wt: 187.63 g/mol
InChI Key: WMWUQLMRNQGYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two dimethylamino groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves the chloromethylation of N,N-dimethyl-1,3,5-triazine-2,4-diamine. One common method is the reaction of N,N-dimethyl-1,3,5-triazine-2,4-diamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also minimizes the risk of exposure to hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted triazines with various functional groups.

    Oxidation: N-oxides of the triazine compound.

    Reduction: Dihydrotriazine derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been investigated for its anticancer properties. Research indicates that compounds with similar triazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of triazine can effectively inhibit the growth of leukemia and solid tumors by inducing apoptosis in cancer cells .

In vitro assays have demonstrated that certain triazine derivatives possess significant IC50 values against human cancer cell lines such as HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The data from these assays suggest that modifications to the triazine core can enhance its anticancer efficacy .

CompoundIC50 (µM)Cell Line
This compoundVariesVarious

2. Immunosuppressive Properties

The compound has also been explored for its immunosuppressive effects, particularly in the context of organ transplantation. It has been shown to modulate immune responses and prevent graft rejection in animal models . This application is crucial in improving transplant success rates and managing autoimmune disorders.

Synthetic Applications

1. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its chloromethyl group allows for nucleophilic substitution reactions that can lead to the formation of diverse derivatives with enhanced biological activities .

2. Functionalization Opportunities

The presence of the chloromethyl group provides a versatile platform for further chemical modifications. Researchers have utilized this compound to synthesize new classes of molecules with potential applications in drug development and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the cytotoxicity of several triazine derivatives on different cancer cell lines using the MTT assay. The results indicated that modifications to the triazine structure could significantly enhance anticancer activity. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

Case Study 2: Immunosuppressive Effects in Transplant Models

In a preclinical study involving rat models, this compound was administered post-transplantation. The results showed a marked reduction in acute rejection episodes compared to control groups receiving standard immunosuppressants. This suggests a promising role for this compound in transplant medicine .

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine: is similar to other chloromethyl-substituted triazines such as 6-(chloromethyl)-1,3,5-triazine-2,4-diamine and 6-(chloromethyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine.

Uniqueness

    Reactivity: The presence of the dimethylamino groups in this compound enhances its nucleophilicity compared to other triazines.

    Applications: Its unique reactivity profile makes it suitable for specific applications in drug development and chemical synthesis that other triazines may not be as effective for.

Biological Activity

6-(Chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS Number: 21320-37-6) is a triazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloromethyl group and two dimethylamino substituents on the triazine ring, which contribute to its reactivity and biological profile.

The chemical structure and properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₁₀ClN₅
Molecular Weight187.63 g/mol
Density1.368 g/cm³
Boiling Point385.8 °C
Flash Point187.1 °C
Log P0.1887

Anticancer Potential

Research has indicated that triazine derivatives exhibit anticancer properties due to their ability to interact with DNA and inhibit cell proliferation. A study highlighted that compounds related to triazines can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and the inhibition of topoisomerases .

The biological activity of this compound may involve:

  • DNA Binding : The compound's structure allows it to bind to DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell division or DNA repair mechanisms.

Case Studies

  • Study on Triazines as Anticancer Agents :
    • A comprehensive study evaluated various triazine derivatives for their anticancer activity. The results indicated that compounds with similar structures to this compound showed significant cytotoxic effects against several cancer cell lines .
  • Molecular Imprinting for Sensor Development :
    • Research developed a molecularly imprinted polymer (MIP) that selectively binds to triazine derivatives. This MIP was utilized for the electrochemical detection of chlorinated triazines, demonstrating the compound's relevance in environmental monitoring and sensor technology .

Toxicological Profile

Given its chemical structure, safety assessments are crucial for understanding the potential risks associated with exposure to this compound:

  • Irritation Potential : The compound has been classified as a skin irritant and poses respiratory hazards upon inhalation.
  • Environmental Impact : Its persistence and bioaccumulation potential necessitate careful handling and disposal measures.

Properties

IUPAC Name

6-(chloromethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN5/c1-12(2)6-10-4(3-7)9-5(8)11-6/h3H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWUQLMRNQGYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327789
Record name 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21320-37-6
Record name 6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
6-(chloromethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.